4-tert-Octylphenol Diethoxylate Benzyl Ether
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Overview
Description
4-tert-Octylphenol Diethoxylate Benzyl Ether is a nonionic surfactant that is widely used in various scientific research applications. It is a chemical compound that is synthesized through a specific method and has a unique mechanism of action. The molecular formula is C25H36O3, and the molecular weight is 384.55 .
Molecular Structure Analysis
The molecular formula of 4-tert-Octylphenol Diethoxylate Benzyl Ether is C25H36O3 . The InChI Key is YUGHQGUYOLLPKD-UHFFFAOYSA-N. The SMILES representation is CC©©CC©©C1=CC=C(C=C1)OCCOCCOCC2=CC=CC=C2.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-tert-Octylphenol Diethoxylate Benzyl Ether include a molecular weight of 384.56 and a molecular formula of C25H36O3. The IUPAC Name is 1-[2-(2-phenylmethoxyethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene.Scientific Research Applications
Environmental Impact and Toxicity Studies
- Reproductive Effects : 4-tert-Octylphenol, a related compound, has shown effects on male reproductive systems in rats, acting as a weak estrogenic substance (Hossaini et al., 2003).
- Detection in Environmental Samples : An automated method for determining 4-tert-Octylphenol in urine using HPLC-MS/MS is available, indicating its presence as an environmental phenolic compound (Ye et al., 2005).
- Chemical Analysis : A gas chromatography-mass spectrometry method has been established for determining 4-tert-Octylphenol and related compounds in water, highlighting its environmental presence (Yang San-ming, 2013).
Chemical Properties and Applications
- Protecting Groups in Organic Synthesis : The benzyl ether-type protecting group, 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, represents an advancement in organic chemistry for protecting alcohols, showing the versatile use of similar compounds (Crich et al., 2009).
- Endocrine Disruption and Estrogenic Activity : 4-tert-Octylphenol is identified as an endocrine disruptor with estrogenic activity, which is a critical consideration in environmental and health sciences (Miyagawa et al., 2015).
Biomedical Research
- Drug Metabolism and Toxicology Studies : The differential metabolism of 4-tert-Octylphenol and related compounds in the liver has been studied, which is crucial for understanding its pharmacokinetics and toxicity (Nomura et al., 2008).
Safety And Hazards
properties
CAS RN |
1797129-92-0 |
---|---|
Product Name |
4-tert-Octylphenol Diethoxylate Benzyl Ether |
Molecular Formula |
C25H36O3 |
Molecular Weight |
384.56 |
IUPAC Name |
1-[2-(2-phenylmethoxyethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C25H36O3/c1-24(2,3)20-25(4,5)22-11-13-23(14-12-22)28-18-17-26-15-16-27-19-21-9-7-6-8-10-21/h6-14H,15-20H2,1-5H3 |
InChI Key |
YUGHQGUYOLLPKD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCC2=CC=CC=C2 |
synonyms |
2-[2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol Benzyl Ether |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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